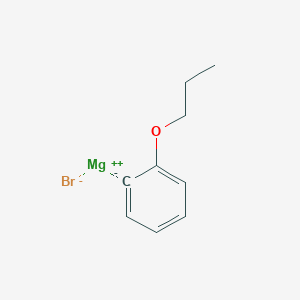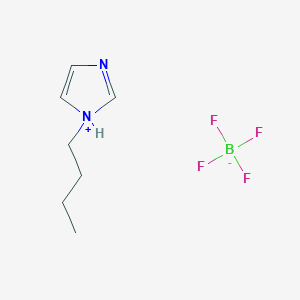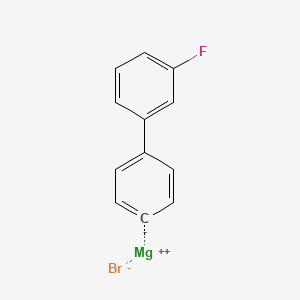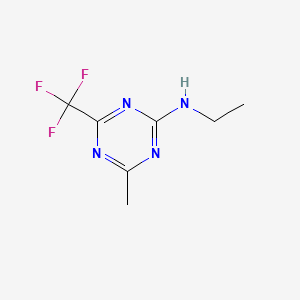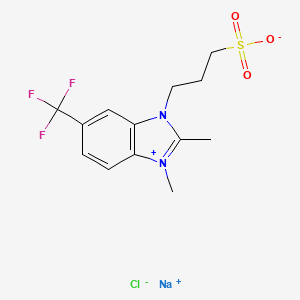
O,O-Di(tert-butyldimethylsilyl) Genistein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Di(tert-butyldimethylsilyl) Genistein: is a chemical compound with the molecular formula C₂₇H₃₈O₅Si₂ and a molecular weight of 498.77. It is an intermediate in the synthesis of Genistein 7-β-D-Glucuronide, a metabolite of Genistein. This compound is primarily used in scientific research and is not intended for human treatment, drug development, or other commercial uses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Di(tert-butyldimethylsilyl) Genistein involves the protection of the hydroxyl groups of Genistein using tert-butyldimethylsilyl (TBDMS) groups. This protection is typically achieved through the reaction of Genistein with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl ether.
Industrial Production Methods: This method includes the use of phosphoramidite chemistry combined with TBDMS protection of the ribose 2′-hydroxyl group .
Análisis De Reacciones Químicas
Types of Reactions: O,O-Di(tert-butyldimethylsilyl) Genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the TBDMS protecting groups.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various derivatives of Genistein, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O,O-Di(tert-butyldimethylsilyl) Genistein has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, such as Genistein 7-β-D-Glucuronide.
Biology: The compound is utilized in the study of biological pathways and mechanisms involving Genistein and its metabolites.
Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Genistein derivatives.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of O,O-Di(tert-butyldimethylsilyl) Genistein involves its role as an intermediate in the synthesis of Genistein derivatives. The TBDMS groups protect the hydroxyl groups of Genistein, allowing for selective reactions at other sites on the molecule. This protection is crucial for the synthesis of specific derivatives, such as Genistein 7-β-D-Glucuronide.
Comparación Con Compuestos Similares
Genistein: The parent compound of O,O-Di(tert-butyldimethylsilyl) Genistein, known for its biological activity and use in various research applications.
Genistein 7-β-D-Glucuronide: A metabolite of Genistein, synthesized using this compound as an intermediate.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of Genistein derivatives. The TBDMS protection allows for selective reactions, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C27H38O5Si2 |
|---|---|
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5-hydroxychromen-4-one |
InChI |
InChI=1S/C27H38O5Si2/c1-26(2,3)33(7,8)31-19-13-11-18(12-14-19)21-17-30-23-16-20(15-22(28)24(23)25(21)29)32-34(9,10)27(4,5)6/h11-17,28H,1-10H3 |
Clave InChI |
VUTTWIFYFKOVOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)

![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
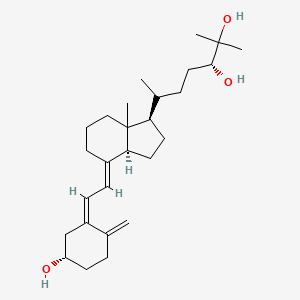
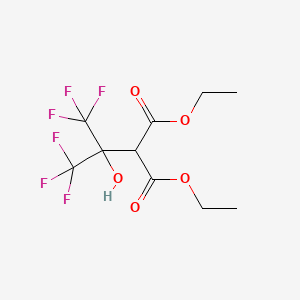
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
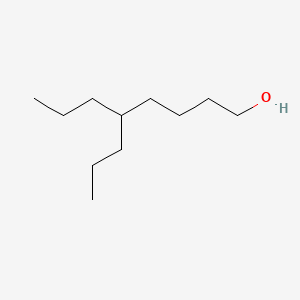
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
